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molecular formula C8H6ClNO4 B8754374 3-Methoxy-2-nitrobenzoyl chloride CAS No. 15865-57-3

3-Methoxy-2-nitrobenzoyl chloride

Cat. No. B8754374
M. Wt: 215.59 g/mol
InChI Key: URDXWTRRYHFFQK-UHFFFAOYSA-N
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Patent
US05525625

Procedure details

Oxalyl chloride (2 mL, 24 mmol) and DMF (0.4 mL) are added to a suspension of 3-methoxy-2-nitro benzoic acid (4 g, 20 mmol) in 200 mL of dichloromethane. The reaction mixture is stirred for 3 hours at 25° C. under nitrogen. The reaction solvents are removed under reduced pressure to yield 3-methoxy-2-nitrobenzoyl chloride (4.3 g, quant.) as a yellow solid. 1H NMR (DMSO): δ7.80 (1H, d, J=8 Hz), 7.65 (1H, t, J=9 Hz), 7.42 (1H, d, J=10 Hz).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].CN(C=O)C.[CH3:12][O:13][C:14]1[C:15]([N+:23]([O-:25])=[O:24])=C([CH:20]=[CH:21][CH:22]=1)C(O)=O>ClCCl>[CH3:12][O:13][C:14]1[C:15]([N+:23]([O-:25])=[O:24])=[C:1]([CH:20]=[CH:21][CH:22]=1)[C:2]([Cl:4])=[O:3]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3 hours at 25° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvents are removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C(=C(C(=O)Cl)C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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